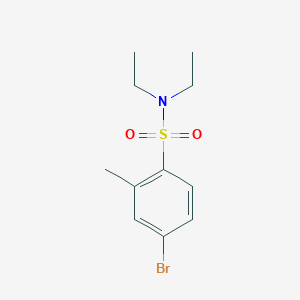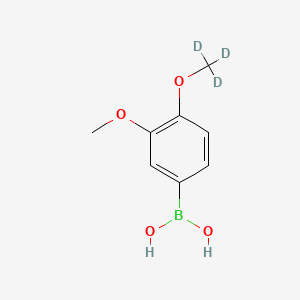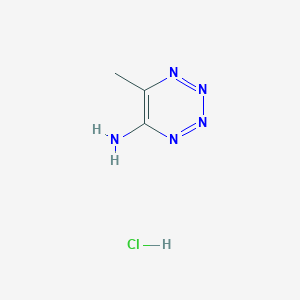
Methyl 3-amino-2-bromo-6-fluorobenzoate
Descripción general
Descripción
Methyl 3-amino-2-bromo-6-fluorobenzoate is a chemical compound with the molecular formula C8H7BrFNO2 It is known for its unique combination of functional groups, including an amino group, a bromine atom, and a fluorine atom attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method to synthesize Methyl 3-amino-2-bromo-6-fluorobenzoate involves the aromatic substitution of a precursor compound. For instance, starting with methyl 3-nitro-2-bromo-6-fluorobenzoate, the nitro group can be reduced to an amino group using a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
-
Bromination and Fluorination: : Another approach involves the bromination and fluorination of methyl 3-amino benzoate. This can be achieved by treating the compound with bromine (Br2) and a fluorinating agent under controlled conditions to selectively introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : Methyl 3-amino-2-bromo-6-fluorobenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
-
Reduction Reactions: : The compound can be reduced to form various derivatives. For example, the ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions: : Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically used for these reactions.
Major Products Formed
Substitution: Substituted benzoates with different nucleophiles replacing the bromine atom.
Reduction: Alcohol derivatives from the reduction of the ester group.
Oxidation: Nitroso or nitro derivatives from the oxidation of the amino group.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, Methyl 3-amino-2-bromo-6-fluorobenzoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structural features make it a candidate for drug development. It can be used to design and synthesize new molecules with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and optimize its efficacy.
Industry
In the material science industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mecanismo De Acción
The mechanism by which Methyl 3-amino-2-bromo-6-fluorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the bromine and fluorine atoms can influence the compound’s lipophilicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-2-bromo-5-fluorobenzoate: Similar structure but with the fluorine atom at a different position.
Methyl 3-amino-2-chloro-6-fluorobenzoate: Chlorine atom instead of bromine.
Methyl 3-amino-2-bromo-6-chlorobenzoate: Chlorine atom instead of fluorine.
Uniqueness
Methyl 3-amino-2-bromo-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and material science.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential and develop new technologies and therapies based on this versatile compound.
Propiedades
IUPAC Name |
methyl 3-amino-2-bromo-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGPPSBHXZMUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl 4-[3-(propionylamino)phenyl]-1-piperidinecarboxylate](/img/structure/B8121862.png)


